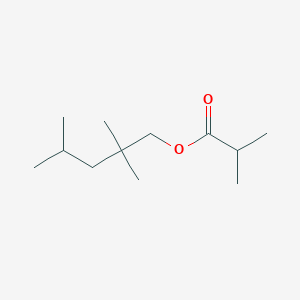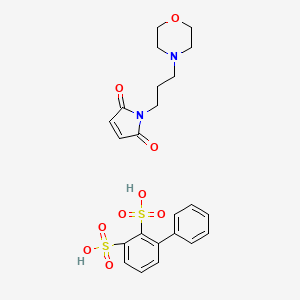
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1'-biphenyl)-ar,ar'-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrrole ring, and a biphenyl group, all connected through various functional groups. The presence of these diverse functional groups makes this compound a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the morpholine derivative, followed by the introduction of the pyrrole ring through a series of condensation reactions. The biphenyl group is then attached using a coupling reaction, and the final disulfonate groups are introduced through sulfonation reactions. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and optimization techniques allows for the efficient production of large quantities of the compound with minimal waste. Advanced purification methods, such as chromatography and crystallization, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of therapeutic applications, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis[3-(4-morpholinyl)propyl]-4-{[2-(1-pyrrolidinyl)ethyl]amino}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 1-Propanone, 1-(1,1’-biphenyl)-4-yl-2-methyl-2-(4-morpholinyl)-
Uniqueness
Compared to similar compounds, 1-(3-(4-Morpholinyl)propyl)-1H-pyrrole-2,5-dione(1,1’-biphenyl)-ar,ar’-disulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of applications, from synthetic chemistry to biomedical research.
Properties
CAS No. |
40481-41-2 |
|---|---|
Molecular Formula |
C23H26N2O9S2 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)pyrrole-2,5-dione;3-phenylbenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O6S2.C11H16N2O3/c13-19(14,15)11-8-4-7-10(12(11)20(16,17)18)9-5-2-1-3-6-9;14-10-2-3-11(15)13(10)5-1-4-12-6-8-16-9-7-12/h1-8H,(H,13,14,15)(H,16,17,18);2-3H,1,4-9H2 |
InChI Key |
FCRHTFYQPBQIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C=CC2=O.C1=CC=C(C=C1)C2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




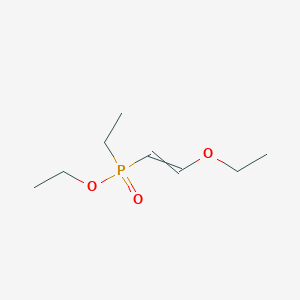
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
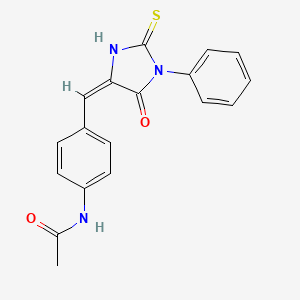

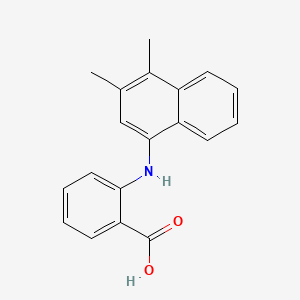


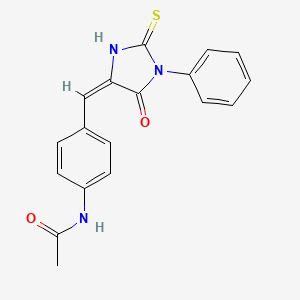
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
![methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-7-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethylidene]-1,4a,8-trimethyl-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate](/img/structure/B14669033.png)
